ABT-888, chemically known as ABT-888, is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. [, ] These enzymes are involved in various cellular processes, including DNA repair, genomic stability maintenance, and transcriptional regulation. [, ] ABT-888 has garnered significant interest in scientific research due to its potential to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, in the treatment of various cancers. [, , , , ]
ABT-888 functions as a PARP inhibitor by primarily targeting PARP-1 and PARP-2, enzymes involved in DNA single-strand break repair through the base excision repair pathway. [, ] Inhibiting these enzymes leads to an accumulation of single-strand DNA breaks, which can subsequently be converted into double-strand breaks during DNA replication. [] These double-strand breaks are significantly more cytotoxic and challenging for cancer cells to repair, ultimately leading to cell death. [] This mechanism makes ABT-888 particularly effective in enhancing the cytotoxicity of DNA-damaging agents like temozolomide, platinums, cyclophosphamide, and ionizing radiation. [, , , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: